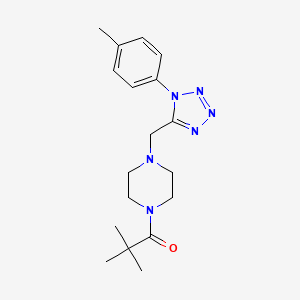
2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is an intricate organic compound that draws interest from chemists due to its unique structure and diverse reactivity. This compound contains a tetrazole moiety and a piperazine ring, components known for their significant roles in pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions:
Tetrazole Synthesis: : The tetrazole ring can be synthesized via cyclization reactions, typically from azides and nitriles under acidic conditions.
Piperazine Incorporation: : The piperazine ring can be introduced via nucleophilic substitution reactions involving halide precursors.
Propanone Derivative Formation: : The final integration of the propanone derivative involves condensation reactions under controlled temperatures.
Industrial Production Methods:
Scaled-up production involves similar synthetic steps but optimized for yield and efficiency. High-pressure reactors, catalytic systems, and automated systems are commonly employed to ensure consistent product quality.
化学反応の分析
Types of Reactions:
Oxidation: : This compound can undergo oxidation to form more complex derivatives, typically using oxidizing agents like hydrogen peroxide or chromium trioxide.
Reduction: : Reduction reactions can involve hydrogenation using catalysts like palladium on carbon.
Substitution: : Nucleophilic substitution reactions are common, where the tetrazole ring or piperazine nitrogen acts as the nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts.
Substitution: Organic halides, bases.
Major Products Formed:
Oxidized derivatives with extended conjugation.
Reduced forms with altered electronic properties.
Substituted compounds with various functional groups introduced.
科学的研究の応用
Use in Chemistry:
Serves as a building block for synthesizing complex molecules.
Use in Biology:
Use in Medicine:
Investigated for potential pharmacological effects, such as enzyme inhibition or receptor modulation.
Use in Industry:
Used as an intermediate in the production of advanced materials or specialty chemicals.
作用機序
The compound exerts its effects by interacting with specific molecular targets, potentially including enzymes and receptors. The tetrazole and piperazine groups contribute to its binding affinity and specificity. The mechanism may involve inhibition or modulation of biochemical pathways, impacting cellular functions.
類似化合物との比較
Similar Compounds:
2,2-dimethyl-1-(4-(methylpiperazin-1-yl)propan-1-one)
2,2-dimethyl-1-(4-(phenylpiperazin-1-yl)propan-1-one)
This compound stands out due to the presence of the tetrazole moiety, which imparts unique reactivity and biological activity compared to simpler piperazine derivatives. The inclusion of the p-tolyl group enhances its lipophilicity and potential interaction with hydrophobic sites in biological targets.
生物活性
2,2-Dimethyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one, with the CAS number 1049408-23-2, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and related case studies.
The molecular formula of this compound is C18H26N6O, with a molecular weight of 342.4 g/mol. Its structure features a p-tolyl group attached to a tetrazole moiety and a piperazine ring, which may contribute to its biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C18H26N6O |
| Molecular Weight | 342.4 g/mol |
| CAS Number | 1049408-23-2 |
Antimicrobial Activity
Research has indicated that tetrazole derivatives exhibit significant antimicrobial properties. A study found that compounds similar to this compound showed activity against various bacterial strains including Escherichia coli and Staphylococcus aureus . This suggests that the tetrazole ring may play a crucial role in enhancing antimicrobial efficacy.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Compounds containing tetrazole have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. For instance, similar tetrazole derivatives have shown promise in inhibiting pathways associated with cancer cell proliferation . Further research is needed to elucidate the specific mechanisms through which this compound exerts its effects.
Neuropharmacological Effects
Piperazine derivatives are known for their neuropharmacological properties. Preliminary studies suggest that the piperazine component of this compound may contribute to anxiolytic or antidepressant effects . The interaction of the compound with serotonin receptors could be a pathway for further exploration.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Modulation : The piperazine moiety may interact with neurotransmitter receptors, influencing mood and behavior.
- Cell Membrane Disruption : The presence of hydrophobic groups may enhance the ability of the compound to penetrate cell membranes, leading to increased bioavailability and efficacy.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated various tetrazole derivatives for their antibacterial activities against clinical isolates. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against resistant strains .
Study 2: Cancer Cell Line Testing
In vitro tests on human cancer cell lines revealed that certain analogs of this compound could reduce cell viability by over 50% at concentrations below 10 µM after 48 hours of treatment. These findings underscore the potential for further development as an anticancer agent .
特性
IUPAC Name |
2,2-dimethyl-1-[4-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-14-5-7-15(8-6-14)24-16(19-20-21-24)13-22-9-11-23(12-10-22)17(25)18(2,3)4/h5-8H,9-13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSJQQETBYRGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














